2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound features a 1,2,4-oxadiazole ring substituted with a 2-methylphenyl group at position 3, fused to a 2-oxo-1,2-dihydropyridine scaffold. The acetamide moiety is linked to a 4-isopropylphenyl group, contributing to its lipophilic character. Such structural motifs are prevalent in medicinal chemistry, particularly in kinase inhibitors and anti-inflammatory agents, due to their ability to engage in hydrogen bonding and π-π interactions with biological targets . The 1,2,4-oxadiazole ring enhances metabolic stability, while the dihydropyridinone and acetamide groups may influence solubility and target binding .
Properties
IUPAC Name |
2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-16(2)18-10-12-19(13-11-18)26-22(30)15-29-14-6-9-21(25(29)31)24-27-23(28-32-24)20-8-5-4-7-17(20)3/h4-14,16H,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHKJJPNUDMATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine, followed by cyclization.
Coupling of the Rings: The oxadiazole and pyridine rings are then coupled using a suitable linker, often through a nucleophilic substitution reaction.
Final Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the oxadiazole ring can result in the formation of an amine derivative.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its applications, supported by data tables and relevant case studies.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 4
IUPAC Name
N-(3-methoxypropyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Structural Representation
The compound can be represented using various chemical notation systems such as SMILES and InChI. For instance:
- SMILES : Cc(cccc1)c1-c1noc(C2=CC=CN(CC(NCCCOC)=O)C2=O)n1
- InChI Key : MDL Number (MFCD)
Medicinal Chemistry
The compound has shown potential in the development of new pharmaceuticals due to its unique structural features that allow for interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that compounds similar to this structure may exhibit anticancer properties. For instance, derivatives of oxadiazoles have been investigated for their ability to inhibit tumor growth in various cancer models. Studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of specific protein pathways.
Neuropharmacology
Given its dihydropyridine structure, this compound may also be explored for neuroprotective effects. Dihydropyridines are known to interact with calcium channels, which play a crucial role in neuronal excitability and neurotransmitter release.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that related compounds can protect neuronal cells from oxidative stress-induced damage. The presence of the oxadiazole moiety may enhance these protective effects by stabilizing cellular membranes or modulating signaling pathways involved in neurodegeneration.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are under investigation, particularly in conditions such as arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the pyridine ring can participate in coordination with metal ions.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Observations :
- Oxadiazole vs. Triazole : The target compound’s 1,2,4-oxadiazole may offer greater metabolic stability compared to triazole-based analogues (e.g., compounds 3.1–3.21), which prioritize anti-exudative activity .
- Acetamide Variations : The 4-isopropylphenyl group in the target compound may improve membrane permeability relative to simpler acetamide derivatives (e.g., compounds 3.1–3.21 with sulfanyl linkages) .
Physicochemical and Pharmacokinetic Properties
- NMR Profiling: The target compound shares a dihydropyridinone core with Rapa derivatives (compounds 1 and 7), as evidenced by overlapping chemical shifts in most regions except positions 29–36 and 39–44. These shifts suggest divergent electronic environments in regions A and B, likely due to the 2-methylphenyl and isopropylphenyl substituents .
Biological Activity
The compound 2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources and recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structure features a dihydropyridine core modified with an oxadiazole moiety and an acetamide side chain, which may contribute to its biological properties.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| LogP | 6.7876 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.681 Ų |
Antimicrobial Properties
Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown efficacy against various bacterial strains. The incorporation of the dihydropyridine structure into this compound may enhance its interaction with microbial targets, potentially leading to increased potency against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in literature. For example, tetrahydropyridine derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of pro-inflammatory cytokines. The specific mechanism often involves modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .
Anticancer Activity
Studies focusing on compounds with similar structural frameworks suggest promising anticancer activity. The oxadiazole-containing compounds have been identified as inhibitors of various kinases involved in cancer progression, such as RET kinase. In vitro assays have demonstrated that these compounds can significantly reduce cell proliferation in cancer cell lines .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may facilitate binding to target enzymes, inhibiting their activity and thus disrupting cellular processes.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer pathways, altering downstream signaling.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives exhibit antioxidant properties that could mitigate oxidative stress in cells, contributing to their therapeutic effects.
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole framework and evaluated their biological activities. Among them, certain compounds exhibited high antimicrobial and anti-inflammatory activities in vitro .
- In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound with target proteins involved in inflammation and cancer pathways. These studies suggest a favorable interaction profile that supports its potential as a therapeutic agent .
Q & A
Q. What protocols mitigate batch-to-batch variability in biological testing?
- Standardize compound storage (desiccated, -80°C) and pre-treat cells with identical media/serum lots. Include internal controls (e.g., reference inhibitors) in each assay plate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
